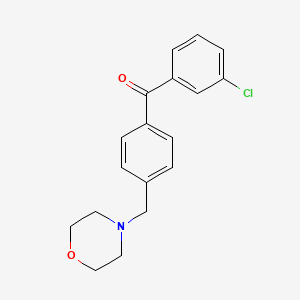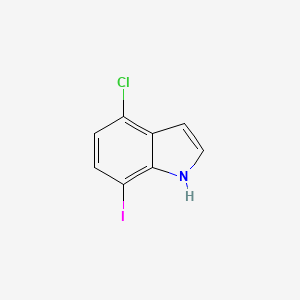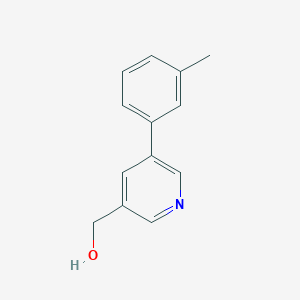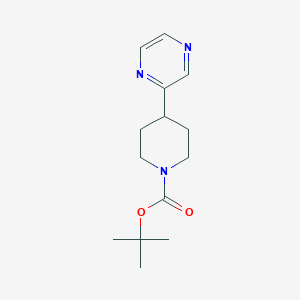
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
描述
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (4-PPCA-DM) is an organic compound belonging to the piperidinecarboxylic acid family. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-PPCA-DM is a potent agonist of the adenosine A2A receptor and has been studied extensively for its potential therapeutic applications.
科学研究应用
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied extensively for its potential therapeutic applications. Studies have shown that 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor, which is involved in a number of physiological processes including inflammation, pain, and cardiovascular regulation. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
作用机制
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor. It binds to the receptor and activates it, leading to a cascade of physiological effects. Activation of the adenosine A2A receptor results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The activation of the adenosine A2A receptor by 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester leads to a number of biochemical and physiological effects. These include increased intracellular cAMP levels, decreased inflammation, and decreased pain. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
实验室实验的优点和局限性
The main advantage of using 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments is its potency as an agonist of the adenosine A2A receptor. This makes it a suitable candidate for the study of various physiological processes and the development of potential therapeutic applications. However, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not without its limitations. It has a short half-life, which limits its use in long-term experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potency of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an agonist of the adenosine A2A receptor makes it an attractive candidate for the development of potential therapeutic applications. Future research could focus on exploring the potential of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an anti-inflammatory and analgesic agent for the treatment of various inflammatory and pain-related conditions. In addition, further research could be conducted to explore the effects of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester on other physiological processes such as cardiovascular regulation, cell proliferation, and apoptosis. Finally, more research is needed to improve the solubility of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in aqueous solutions and to extend its half-life in order to make it more suitable for long-term experiments.
属性
IUPAC Name |
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOBSLGNQLFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640172 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |
CAS RN |
921613-02-7 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate](/img/structure/B1629613.png)
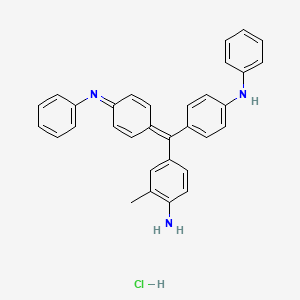
![3-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1629617.png)
![N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1629618.png)


